molecular formula C9H10N2O2 B13971154 Methyl 4-cyclopropylpyrimidine-2-carboxylate

Methyl 4-cyclopropylpyrimidine-2-carboxylate

Cat. No.: B13971154
M. Wt: 178.19 g/mol
InChI Key: LAXHFOKAAXGNEG-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of Methyl 4-cyclopropylpyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate, followed by cyclization with formamide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Methyl 4-cyclopropylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Methyl 4-cyclopropylpyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylpyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of its use .

Comparison with Similar Compounds

Methyl 4-cyclopropylpyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

  • Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol

These compounds share structural similarities but differ in their functional groups and specific properties. The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-cyclopropylpyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)8-10-5-4-7(11-8)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXHFOKAAXGNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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